molecular formula C17H19NO4S B13164644 (2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid

(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid

Cat. No.: B13164644
M. Wt: 333.4 g/mol
InChI Key: AZJHLXQOVYZMFS-FNORWQNLSA-N
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Description

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, contributing to the compound’s unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propoxyphenyl and prop-2-enoic acid moieties contribute to its versatility in various applications .

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H19NO4S/c1-3-8-21-15-6-4-13(5-7-17(19)20)16(9-15)22-10-14-11-23-12(2)18-14/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,20)/b7-5+

InChI Key

AZJHLXQOVYZMFS-FNORWQNLSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C/C(=O)O)OCC2=CSC(=N2)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=CC(=O)O)OCC2=CSC(=N2)C

Origin of Product

United States

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